Benzene, 1-methyl-4-(octylsulfonyl)-

Description

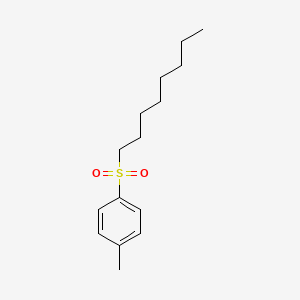

Benzene, 1-methyl-4-(octylsulfonyl)- is a substituted benzene derivative featuring a methyl group at position 1 and an octylsulfonyl group at position 2. The sulfonyl group (–SO₂–) confers unique electronic and steric properties, influencing reactivity, solubility, and biological activity. For instance, sulfonyl groups are known to enhance thermal stability and modulate hydrophobicity depending on the alkyl chain length .

Properties

CAS No. |

84314-22-7 |

|---|---|

Molecular Formula |

C15H24O2S |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-methyl-4-octylsulfonylbenzene |

InChI |

InChI=1S/C15H24O2S/c1-3-4-5-6-7-8-13-18(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 |

InChI Key |

KEIQKUJCKFDZCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Sulfonation of Benzene: The preparation of benzene, 1-methyl-4-(octylsulfonyl)- typically begins with the sulfonation of benzene to introduce the sulfonyl group.

Alkylation: The next step involves the alkylation of the sulfonated benzene with an octyl halide (such as octyl chloride) in the presence of a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of benzene, 1-methyl-4-(octylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1-methyl-4-(octylsulfonyl)- can undergo oxidation reactions, particularly at the benzylic position.

Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst

Substitution: Concentrated nitric acid, sulfuric acid

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones at the benzylic position

Reduction: Conversion of the sulfonyl group to a sulfide or thiol

Substitution: Introduction of nitro groups or other electrophiles to the benzene ring

Scientific Research Applications

Chemistry: Benzene, 1-methyl-4-(octylsulfonyl)- is used as a precursor in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used as a model to study the effects of sulfonyl groups on biological activity. It can also serve as a building block for the synthesis of biologically active molecules .

Medicine: For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, benzene, 1-methyl-4-(octylsulfonyl)- can be used as an intermediate in the production of surfactants, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile compound in industrial chemistry .

Mechanism of Action

The mechanism of action of benzene, 1-methyl-4-(octylsulfonyl)- involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Structural Insights :

- Electronic Effects : Sulfonyl groups are electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific positions .

Physicochemical Properties

Key Observations :

- Thermal Stability : Methylsulfonyl derivatives exhibit robust stability, with reported liquid-phase formation enthalpies (ΔfH°liquid) of –343.7 kJ/mol . Octylsulfonyl analogs may exhibit similar stability but higher melting points due to increased van der Waals interactions.

- Pressure-Dependent Properties : Methylsulfonyl benzene has a Joback-calculated boiling point of 326.2 K at 0.10 kPa, suggesting volatility under reduced pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.